Tributyl(1-ethoxyvinyl)stannane
Overview
Description
Tributyl(1-ethoxyvinyl)stannane, also known as (1-ethoxyvinyl)tri-n-butylstannane, is an organotin compound with the molecular formula C16H34OSn. It is a colorless liquid that is primarily used in organic synthesis, particularly in Stille coupling reactions. This compound is known for its ability to introduce a 1-ethoxyvinyl group into various substrates, making it a valuable reagent in synthetic chemistry .
Mechanism of Action
Target of Action
Tributyl(1-ethoxyvinyl)stannane, also known as Tributyl(1-ethoxyvinyl)tin, is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo Stille coupling .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling . This is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . In this reaction, this compound acts as an acetyl anion equivalent .
Biochemical Pathways
The Stille coupling reaction is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The product of the reaction involving this compound is an α,β−unsaturated ketone . This compound can further participate in other reactions, leading to various downstream effects.
Pharmacokinetics
Like other organotin compounds, it is likely to have low bioavailability due to its large molecular weight .
Result of Action
The primary result of the action of this compound is the formation of α,β−unsaturated ketones . These compounds are valuable in organic synthesis and can be used to create a wide variety of other compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst . Additionally, the reaction is typically performed in an anhydrous environment, as the presence of water can lead to hydrolysis . The reaction is also sensitive to temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(1-ethoxyvinyl)stannane can be synthesized through the reaction of tributyltin hydride with ethyl vinyl ether in the presence of a radical initiator. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Tributyl(1-ethoxyvinyl)stannane is primarily involved in Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions between organotin compounds and organic halides or pseudohalides. This compound can also participate in other types of reactions, such as electrophilic substitution and hydrolysis .
Common Reagents and Conditions
Stille Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), organic halides or triflates, and a suitable solvent (e.g., tetrahydrofuran).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) to convert the stannane to the corresponding ketone.
Major Products
Stille Coupling: α,β-unsaturated ketones or other substituted alkenes.
Hydrolysis: Acetyl anion equivalents, leading to the formation of methyl ketones.
Scientific Research Applications
Tributyl(1-ethoxyvinyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry:
Comparison with Similar Compounds
Similar Compounds
Tributyl(vinyl)stannane: Similar structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
Tributyl(2-ethoxyethenyl)stannane: Contains an additional ethoxy group, offering different reactivity and selectivity.
Trimethyl(tributylstannyl)silane: Contains a silicon atom, providing unique properties for silicon-based synthesis.
Uniqueness
Tributyl(1-ethoxyvinyl)stannane is unique due to its ability to introduce a 1-ethoxyvinyl group, which can act as an acetyl anion equivalent. This makes it particularly valuable in the synthesis of α,β-unsaturated ketones and other complex organic molecules .
Properties
IUPAC Name |
tributyl(1-ethoxyethenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXJOXHYPGNVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347248 | |
Record name | Tributyl(1-ethoxyvinyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97674-02-7 | |
Record name | Tributyl(1-ethoxyvinyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl(1-ethoxyethenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Tributyl(1-ethoxyvinyl)stannane in organic synthesis?
A1: this compound serves as a valuable reagent for introducing a two-carbon unit in the synthesis of various organic compounds. For instance, it plays a crucial role in constructing the β-carboline skeleton, a common motif found in many natural products with diverse biological activities. [, ]
Q2: Can you provide an example of how this compound is used to synthesize a specific compound?
A2: Certainly. In the synthesis of 1-acetyl-β-carboline (4), researchers employed a palladium-catalyzed coupling reaction between 1-chloro-β-carboline (1) and this compound (3). Following this coupling, a hydrolysis step with aqueous acid was performed, leading to the successful formation of the desired 1-acetyl-β-carboline. [] You can find a detailed reaction scheme and explanation in the research paper referenced.
Q3: Beyond β-carboline alkaloids, are there other applications of this compound in synthetic chemistry?
A3: Yes, this compound is also utilized in the synthesis of chlorins, a class of compounds structurally similar to porphyrins found in chlorophyll. It facilitates the introduction of vinyl or acetyl groups at specific positions on the chlorin ring system. [, ] This modification is crucial for tailoring the photophysical properties of synthetic chlorins for applications in photodynamic therapy and artificial photosynthesis.
Q4: The research mentions "Pd-mediated coupling". Could you elaborate on the role of palladium in these reactions with this compound?
A4: Palladium acts as a catalyst in these reactions. It facilitates the formation of a carbon-carbon bond between the organic molecule (like the β-carboline or chlorin) and the vinyl group of this compound. These palladium-catalyzed coupling reactions, often referred to as Stille couplings, are highly versatile and widely employed in organic synthesis.
Q5: The research highlights the significance of modifying chlorins with different substituents. Why is this important?
A5: Introducing various substituents, such as vinyl or acetyl groups, at specific positions on the chlorin ring significantly influences their light absorption and emission properties. [] Researchers can fine-tune these properties by carefully selecting the type and position of substituents. This control is crucial for developing synthetic chlorins with enhanced performance in applications like photodynamic therapy, where efficient light absorption and energy transfer processes are paramount.
Q6: What is the significance of developing plastic scintillators loaded with organotin compounds like this compound?
A6: Incorporating organotin compounds like this compound into plastic scintillators enhances their ability to detect gamma rays. These modified scintillators exhibit fast decay characteristics and improved energy resolution, making them highly suitable for gamma spectroscopy applications. []
Q7: Are there any limitations or challenges associated with using this compound in these applications?
A7: While this compound proves to be a valuable reagent in various synthetic applications, it's important to acknowledge that organotin compounds, in general, can pose environmental concerns due to their potential toxicity. [] Researchers and industries are actively exploring alternative reagents and developing sustainable practices to mitigate any adverse environmental impact.
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